1-Bromo-4-methylundec-3-ene
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Overview
Description
1-Bromo-4-methylundec-3-ene is an organic compound with the molecular formula C12H23Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon of an undecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylundec-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylundec-3-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methylundec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products:
Substitution: Formation of 4-methylundec-3-en-1-ol.
Addition: Formation of 1,2-dibromo-4-methylundecane.
Elimination: Formation of 4-methylundeca-1,3-diene.
Scientific Research Applications
1-Bromo-4-methylundec-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylundec-3-ene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Another brominated compound with a similar structure but different reactivity due to the aromatic ring.
4-Methylundec-3-ene: The non-brominated analog of 1-Bromo-4-methylundec-3-ene, which lacks the electrophilic bromine atom.
Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond in a long alkyl chain. This structure imparts distinct reactivity patterns, making it valuable in specific synthetic applications .
Properties
CAS No. |
534619-10-8 |
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Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromo-4-methylundec-3-ene |
InChI |
InChI=1S/C12H23Br/c1-3-4-5-6-7-9-12(2)10-8-11-13/h10H,3-9,11H2,1-2H3 |
InChI Key |
FKAGTJAXVKFHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CCCBr)C |
Origin of Product |
United States |
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